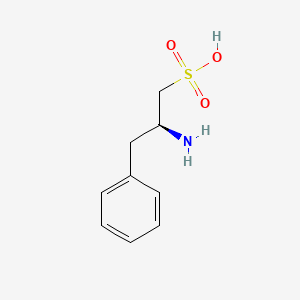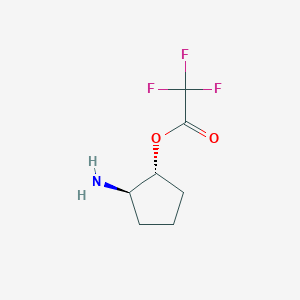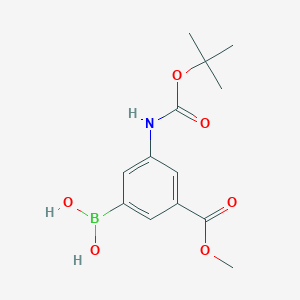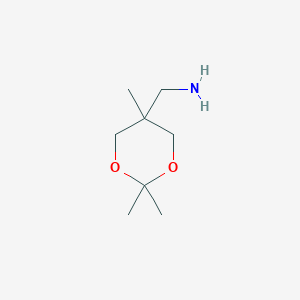![molecular formula C13H8N4 B15051277 1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
1H-Imidazo[4,5-f][1,10]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-f][1,10]phenanthroline is a tricyclic heterocyclic compound characterized by a rigid planar structure. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows for diverse chemical modifications, making it a versatile building block for the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f][1,10]phenanthroline can be synthesized through several methods. One common approach involves the condensation reaction of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde, such as 2-bromobenzaldehyde, under reflux conditions in acetic acid . Another method includes the treatment of 2-(4-aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline with unprotected carbohydrates to form carbohydrate conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for industrial applications.
Analyse Des Réactions Chimiques
1H-Imidazo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, often involving metal complexes.
Substitution Reactions: The imidazole and phenanthroline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as ruthenium or iridium complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like copper(I) iodide and bases such as cesium carbonate.
Major Products:
Oxidation: Formation of metal-oxidized complexes.
Reduction: Reduced imidazo-phenanthroline derivatives.
Substitution: Various substituted imidazo-phenanthroline compounds, depending on the reactants used.
Applications De Recherche Scientifique
1H-Imidazo[4,5-f][1,10]phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1H-Imidazo[4,5-f][1,10]phenanthroline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, particularly binding to G-quadruplex structures, which can inhibit telomerase activity and induce apoptosis in cancer cells.
Cell Cycle Arrest: It can block the cell cycle at the G2/M phase, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Pathways Involved: The compound’s anticancer activity is associated with the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
1H-Imidazo[4,5-f][1,10]phenanthroline can be compared with other similar compounds, such as:
- 2-Phenyl-1H-imidazo[4,5-f][1,10]phenanthroline (PIP)
- 2-(2-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline (NPIP)
- 2-(2-Nitronaphthalen-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (NNIP)
These compounds share the imidazo-phenanthroline core but differ in their substituents, which can significantly influence their chemical properties and biological activities . The unique structure of this compound allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H8N4 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
8H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C13H8N4/c1-3-8-10(14-5-1)11-9(4-2-6-15-11)13-12(8)16-7-17-13/h1-7,14H |
Clé InChI |
QMXBFHATIGMMHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=NC=N3)C4=CC=CNC4=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)

![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)







![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

